molecular formula C17H21BO3 B6180170 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one CAS No. 2460706-34-5

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one

Cat. No.: B6180170
CAS No.: 2460706-34-5
M. Wt: 284.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which is a boronic acid derivative. Boronic acids and their derivatives are commonly used in organic synthesis, medicinal chemistry, and materials science .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is often used in borylation reactions . These reactions typically involve the addition of a boron-containing group to an organic substrate .


Molecular Structure Analysis

The molecular structure of the compound would likely include a tricyclic system, given the “tricyclo” notation in its name. The “4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl” portion of the name suggests the presence of a boron atom within a cyclic structure, with four methyl groups and two oxygen atoms attached .


Chemical Reactions Analysis

Boronic acids and their derivatives, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used in coupling reactions . They can also undergo hydroboration, a reaction in which a boron-hydrogen bond is formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C at 50 mmHg, and a density of 0.882 g/mL at 25 °C .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In general, boronic acids and their derivatives can act as Lewis acids, accepting a pair of electrons from a Lewis base .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as a flammable liquid and a substance that emits flammable gases when in contact with water .

Future Directions

The future directions for research and application of the compound would depend on its specific properties and potential uses. Boronic acids and their derivatives have been explored for various applications in organic synthesis, medicinal chemistry, and materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the use of a tricyclic ketone as the starting material, which is then reacted with a boronic acid derivative to form the desired product.", "Starting Materials": [ "Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium hydroxide", "Palladium(II) acetate", "Phosphine ligand" ], "Reaction": [ "The tricyclic ketone is first reacted with sodium hydroxide to form the corresponding enolate.", "The enolate is then reacted with palladium(II) acetate and a phosphine ligand to form a palladium complex.", "The boronic acid derivative is then added to the palladium complex, and the reaction mixture is heated to form the desired product.", "The product is then purified using standard techniques such as column chromatography." ] }

CAS No.

2460706-34-5

Molecular Formula

C17H21BO3

Molecular Weight

284.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.